molecular formula C13H19ClS B14218577 Benzene, 1-chloro-4-[(hexylthio)methyl]- CAS No. 821781-70-8

Benzene, 1-chloro-4-[(hexylthio)methyl]-

Cat. No.: B14218577
CAS No.: 821781-70-8
M. Wt: 242.81 g/mol
InChI Key: YDFZWNCZQFQERP-UHFFFAOYSA-N
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Description

Properties

CAS No.

821781-70-8

Molecular Formula

C13H19ClS

Molecular Weight

242.81 g/mol

IUPAC Name

1-chloro-4-(hexylsulfanylmethyl)benzene

InChI

InChI=1S/C13H19ClS/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3

InChI Key

YDFZWNCZQFQERP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(hexylthio)methyl]- typically involves the chlorination of benzene followed by the introduction of the hexylthio group. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl hexyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(hexylthio)methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation Reactions: The hexylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under high pressure hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst under high pressure.

Major Products Formed

    Substitution: Phenol derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-[(hexylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(hexylthio)methyl]- involves its interaction with various molecular targets. The chlorine atom and hexylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s binding to enzymes, receptors, and other proteins, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 1-Chloro-4-[(hexylthio)methyl]benzene
  • CAS Registry Number : 821781-70-8
  • Molecular Formula : C₁₃H₁₉ClS
  • Molecular Weight : 242.81 g/mol
  • Key Features : A chlorobenzene derivative with a hexylthio (-SCH₂C₅H₁₁) group attached via a methylene (-CH₂-) bridge at the para position .

This compound belongs to the class of organosulfur chlorobenzenes, characterized by sulfur-containing substituents.

Comparison with Similar Compounds

Structural Analogues with Alkylthio Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
1-Chloro-4-[(methylthio)methyl]benzene (4-Chlorothioanisole) -SCH₃ C₈H₉ClS 172.67 Shorter alkyl chain; higher volatility
1-Chloro-4-[(tert-butylthio)methyl]benzene (Compound 5g) -SC(CH₃)₃ C₁₂H₁₇ClS 228.78 Bulkier tert-butyl group; steric hindrance may reduce reactivity
1-Chloro-4-[(1-chlorododecylthio)methyl]benzene -SCH₂(CH₂)₁₀CH₂Cl C₁₈H₂₈Cl₂S 347.39 Longer alkyl chain with terminal Cl; increased lipophilicity

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., hexyl vs. dodecyl) enhance lipophilicity, impacting solubility in organic solvents .
  • Steric Effects : Bulky groups like tert-butyl (Compound 5g) may hinder nucleophilic substitution at the chlorine site .

Halogenated and Fluorinated Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
1-Chloro-4-[(pentafluoroethylthio)methyl]benzene -SC₂F₅ C₉H₇ClF₅S 290.67 Fluorinated group increases electronegativity and thermal stability
1-Chloro-4-(trifluoromethyl)benzene -CF₃ C₇H₄ClF₃ 180.56 No sulfur; trifluoromethyl group enhances electron-withdrawing effects

Key Observations :

  • Electron Effects : Fluorinated substituents (e.g., -SC₂F₅) increase electronegativity, altering reaction pathways compared to alkylthio groups .
  • Thermal Stability : Fluorinated derivatives often exhibit higher thermal stability due to strong C-F bonds .

Functionalized Analogues with Other Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene -OCH₂C₆H₄NO₂ C₁₃H₁₀ClNO₃ 263.68 Nitro group introduces redox activity and potential toxicity
1-Chloro-4-(chloromethyl)benzene -CH₂Cl C₇H₆Cl₂ 161.03 No sulfur; higher reactivity at CH₂Cl site
1-Chloro-4-[(methoxy)methyl]benzene -CH₂OCH₃ C₈H₉ClO 156.61 Ether group increases polarity

Key Observations :

  • Reactivity : The -CH₂Cl group in 1-chloro-4-(chloromethyl)benzene is highly reactive in nucleophilic substitutions compared to sulfur-containing analogues .
  • Toxicity: Nitro-substituted derivatives (e.g., 4-nitrophenoxy) may exhibit endocrine-disrupting effects, as seen in related benzene compounds .

Physical Properties (Theoretical)

Property 1-Chloro-4-[(Hexylthio)Methyl]Benzene 1-Chloro-4-(Methylthio)Benzene 1-Chloro-4-(Chloromethyl)Benzene
Boiling Point ~300–320°C (estimated) 220–230°C 198–200°C
LogP ~4.5–5.0 ~3.0 ~2.8

Notes:

  • Limited experimental data exist for the target compound; values are extrapolated from analogues.
  • Higher LogP in hexylthio derivative suggests better membrane permeability, relevant for pharmaceutical applications (e.g., glucopyranosyl derivatives in ) .

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